molecular formula C6H4N4O2 B13470621 [1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid

[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid

Katalognummer: B13470621
Molekulargewicht: 164.12 g/mol
InChI-Schlüssel: GHXTZURNNJVUDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole and a pyridazine ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for [1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid involves the oxidative cycloaddition of 3-aminopyridazines and nitriles. This process is catalyzed by bimetallic copper and zinc, facilitating the formation of C–N and N–N bonds . Another method involves a catalyst-free, microwave-mediated synthesis using enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition and condensation .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that ensure high yields and purity. The use of microwave irradiation and eco-friendly catalysts is preferred to enhance reaction efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction is facilitated by oxidizing agents such as iodine and potassium iodide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.

Wirkmechanismus

The mechanism of action of [1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid is unique due to its specific ring fusion, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H4N4O2

Molekulargewicht

164.12 g/mol

IUPAC-Name

[1,2,4]triazolo[1,5-b]pyridazine-6-carboxylic acid

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-7-3-8-10(5)9-4/h1-3H,(H,11,12)

InChI-Schlüssel

GHXTZURNNJVUDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=NN2N=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.